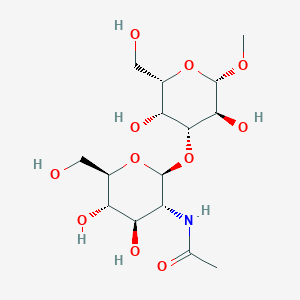

Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside involves multiple steps, including condensation reactions, selective O-deallylation, O-deacetylation, and catalytic hydrogenolysis. Augé and Veyrières (1977) detailed the synthesis involving treatment of benzyl 6-O-allyl-2,4-di-O-benzyl-β-d-galactopyranoside with specific reagents, followed by several protective group manipulations to achieve the desired saccharide structure (Augé & Veyrières, 1977).

Molecular Structure Analysis

The molecular structure of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside has been analyzed through various spectroscopic techniques, including NMR and X-ray crystallography. Gubica et al. (2013) performed comprehensive structural analyses, combining experimental and theoretical methods to elucidate the conformations and crystalline structures of similar disaccharides (Gubica et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a key intermediate in the synthesis of more complex glycosidic structures. Abbas and Matta (1983) described its use in the synthesis of p-nitrophenyl 3-O-(2-acetamido-2-deoxy-β-d-glucopyranosyl)-β-d-galactopyranoside, demonstrating its versatility as a glycosyl donor in the formation of glycosidic bonds (Abbas & Matta, 1983).

Physical Properties Analysis

The physical properties of Methyl 3-O-(2-acetamido-2-deoxy-b-D-glucopyranosyl)-b-D-galactopyranoside, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in synthetic chemistry. The solid-state structure analysis by Gubica et al. (2013) provides insights into its crystalline form and stability under various conditions (Gubica et al., 2013).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

The compound has been synthesized through various methods. For instance, Abbas and Matta (1983) utilized a glycosyl donor in the synthesis process, producing specific derivatives of the compound (Abbas & Matta, 1983). Similarly, Augé and Veyrières (1977) synthesized Lacto-N-biose II and a branched trisaccharide derivative (Augé & Veyrières, 1977).

Chemical Properties Exploration

Research has delved into exploring the chemical properties and reactions of derivatives of this compound. Sarkar, Jain, and Matta (1990) conducted studies on benzyl derivatives, confirming structures through spectroscopy (Sarkar, Jain, & Matta, 1990).

Biomedical Research

Synthetic Mucin Fragments

The compound has been used in the synthesis of mucin fragments, which are significant in biomedical research. Abbas, Kohata, and Matta (1987) synthesized various methyl glycosides, establishing their structures through nuclear magnetic resonance (NMR) spectroscopy (Abbas, Kohata, & Matta, 1987).

Potential in Glycoconjugate Synthesis

Jain et al. (1988) explored its use in synthesizing trisaccharides that might be used as substrates for specific biochemical reactions (Jain, Kohata, Abbas, & Matta, 1988).

Applications in Organic Synthesis

Role in Organic Synthesis

The compound and its derivatives play a role in various organic synthesis processes. For example, Cai, Ling, and Bundle (2009) demonstrated its use in synthesizing diverse aminosugars, highlighting its versatility in organic chemistry (Cai, Ling, & Bundle, 2009).

Development of Synthetic Methods

The research also includes the development of new synthetic methods. For instance, Matta, Vig, and Abbas (1984) detailed a process for synthesizing a specific disaccharide involving selective benzoylation and glycosylation (Matta, Vig, & Abbas, 1984).

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7+,8-,9-,10-,11-,12+,13-,14+,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJPBCYUZSGJII-BLQWJJLMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@@H](O[C@@H]([C@H]2O)OC)CO)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![myo-Inositol-d6 1,2,3,4,5,6-Hexakis[bis(phenylmethyl) Phosphate]](/img/no-structure.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1146987.png)